molecular formula C9H8BrF3O B13619239 1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene

1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene

Cat. No.: B13619239
M. Wt: 269.06 g/mol
InChI Key: HBQHTFBAIWNKQW-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H8BrF3O. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a trifluoroethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene typically involves the bromination of 2-methoxy-4-(2,2,2-trifluoroethyl)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The trifluoroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic medium is a typical reagent.

    Reduction: Lithium aluminum hydride in dry ether is often employed.

Major Products Formed

    Nucleophilic Substitution: Products include 2-methoxy-4-(2,2,2-trifluoroethyl)aniline or 2-methoxy-4-(2,2,2-trifluoroethyl)thiophenol.

    Oxidation: The major product is 2-methoxy-4-(2,2,2-trifluoroethyl)benzaldehyde.

    Reduction: The major product is 1-bromo-2-methoxy-4-ethylbenzene.

Scientific Research Applications

1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(trifluoromethoxy)benzene
  • (1-Bromo-2,2,2-trifluoroethyl)benzene
  • 1-Bromo-4-methoxy-2-(2,2,2-trifluoroethyl)benzene

Uniqueness

1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene is unique due to the presence of both a methoxy group and a trifluoroethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The trifluoroethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C9H8BrF3O

Molecular Weight

269.06 g/mol

IUPAC Name

1-bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene

InChI

InChI=1S/C9H8BrF3O/c1-14-8-4-6(2-3-7(8)10)5-9(11,12)13/h2-4H,5H2,1H3

InChI Key

HBQHTFBAIWNKQW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(F)(F)F)Br

Origin of Product

United States

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